Home > Products > Screening Compounds P34696 > Estradiol 3-Valerate
Estradiol 3-Valerate - 21881-45-8

Estradiol 3-Valerate

Catalog Number: EVT-392609
CAS Number: 21881-45-8
Molecular Formula: C23H32O3
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Estradiol 3-Valerate (EV), a synthetic form of the naturally occurring hormone estradiol, has been extensively studied for its effects on various physiological processes. Estradiol is a critical estrogen that plays a vital role in reproductive health, bone density maintenance, and cognitive function. The valerate esterification of estradiol increases its stability and prolongs its biological activity, making EV an important compound in hormone replacement therapies and other medical applications. This comprehensive analysis will delve into the mechanism of action of EV and its diverse applications across different fields, drawing on the findings from multiple research studies.

Applications in Various Fields

Reproductive Health

In the field of reproductive health, EV has been utilized to manipulate follicular dynamics and superovulatory responses in cattle26. Studies have demonstrated that the timing and dosage of EV administration can significantly affect the number of corpora lutea, ova/embryos collected, and fertilized ova, which are critical parameters in animal breeding and fertility treatments2. Moreover, EV has been implicated in the development of polycystic ovary syndrome (PCOS) when administered neonatally, suggesting a role in the programming of ovarian sympathetic innervation and follicular development5.

Hormone Replacement Therapy

EV is also a key component in hormone replacement therapy (HRT) for postmenopausal women. Research has shown that EV, alone or in combination with other hormones like dienogest, can significantly improve sleep quality, vigilance, and cognitive function in postmenopausal women with insomnia3. These findings support the use of EV in managing symptoms associated with menopause, including sleep-related breathing disorders.

Bone Health

The effects of EV on bone health have been explored, with studies indicating that EV can stimulate proliferation, increase messenger RNA for collagen and insulin-like growth factor-I (IGF-I), and reduce parathyroid hormone-stimulated adenylate cyclase activity in osteoblastic cells4. These actions suggest that EV has both anabolic and anticatabolic effects on bone, which could be beneficial in preventing or delaying postmenopausal bone loss.

Neurological Function

EV's influence extends to the central nervous system, where it has been shown to regulate the density of NMDA agonist sites in the hippocampus, potentially affecting learning and seizure susceptibility7. Additionally, EV's role in brain development is highlighted by its ability to modulate apoptosis, synaptogenesis, and the morphometry of neurons and astrocytes, with implications for both neuroprotective and neurotrophic effects9.

Environmental Impact

Lastly, the presence of EV in natural waters raises concerns about its impact on wildlife. Studies on Japanese medaka (Oryzias latipes) have revealed that exposure to EV can affect embryonic development, sexual differentiation, and reproductive function, indicating that EV is an estrogenic chemical with potential reproductive toxicity in fish10.

Future Directions
  • Further research is needed to fully understand the impact of early life exposure to estradiol 3-valerate on long-term health outcomes, particularly in relation to neurodevelopmental and behavioral effects. []

  • Exploring the potential of novel drug delivery systems for estradiol 3-valerate, such as nanoparticles or biodegradable polymers, could lead to improved therapeutic outcomes and reduced side effects. []

  • Investigating the combined effects of estradiol 3-valerate with other bioactive compounds, such as phytoestrogens, may yield valuable insights for developing novel therapeutic interventions for hormone-related conditions. [, ]

17β-Estradiol

Relevance: 17β-Estradiol is the parent compound of Estradiol 3-valerate. Estradiol 3-valerate is a synthetic ester prodrug of 17β-Estradiol, designed to improve its bioavailability and duration of action. [, , ] Upon administration, Estradiol 3-valerate is rapidly hydrolyzed to release 17β-Estradiol, which exerts its biological effects. []

Estrone

Relevance: Estrone shares a similar core steroidal structure with Estradiol 3-valerate and is often studied alongside other natural and synthetic estrogens, including Estradiol 3-valerate. [, , ]

Estriol

Relevance: Similar to Estrone, Estriol is a natural estrogen and shares a core steroidal structure with Estradiol 3-valerate. It is often included in research investigating various natural and synthetic estrogens. [, , ]

Estradiol 17-hemisuccinate

Relevance: Estradiol 17-hemisuccinate, like Estradiol 3-valerate, is an ester derivative of 17β-estradiol, indicating a close structural relationship. []

Ethinylestradiol

Relevance: Ethinylestradiol, while synthetic, belongs to the same class of estrogenic compounds as Estradiol 3-valerate and is frequently compared in studies evaluating hormonal effects and safety profiles. [, , , ]

Estradiol 3-Benzoate

Relevance: Estradiol 3-benzoate shares a similar structural modification with Estradiol 3-valerate, specifically esterification at the 3-position of the 17β-estradiol molecule. [, ]

Estradiol 17-valerate

Relevance: Estradiol 17-valerate is another valerate ester of 17β-estradiol, making it closely related to Estradiol 3-valerate. Both compounds are used for similar purposes, but they differ in their pharmacokinetic and pharmacodynamic properties due to the position of the valerate group. [, , ]

β estradiol-17-valerate

Relevance: As with Estradiol 17-valerate, β estradiol-17-valerate highlights the close structural relationship and shared chemical class membership with Estradiol 3-valerate. []

β estradiol-3-benzoate

Relevance: Similar to Estradiol 3-benzoate, β estradiol-3-benzoate emphasizes the common structural modification of esterifying 17β-estradiol to create prodrugs with altered pharmacokinetic profiles. This compound is structurally related to Estradiol 3-valerate due to the esterification at the 3-position of the 17β-estradiol molecule. []

Dienogest

Compound Description: Dienogest is a synthetic progestin, often combined with estrogens like Estradiol valerate in hormonal contraceptives and treatments for endometriosis. [, , , , , ]

Relevance: Dienogest is often used in combination with Estradiol valerate in pharmaceutical formulations. This co-formulation in several studies highlights their frequent clinical use together, although they belong to different classes of steroid hormones (estrogen vs. progestin). [, , , , , ]

Source and Classification

Estradiol 3-valerate is classified as an estrogen and specifically as an estradiol ester. It is derived from estradiol through the esterification process with valeric acid. This modification enhances the pharmacokinetic properties of estradiol, making it more suitable for therapeutic uses. The compound is often administered via intramuscular injection, allowing for sustained release and prolonged action compared to its parent compound, estradiol.

Synthesis Analysis

The synthesis of estradiol 3-valerate involves several key steps:

  1. Preparation of Estradiol Divalerate:
    • Estradiol is reacted with n-valeric anhydride in pyridine as a solvent. The reaction occurs at elevated temperatures (75-80 °C) for approximately two hours.
    • After cooling, water and hydrochloric acid are added to the mixture to facilitate the separation of layers. Ethyl acetate is then used to extract the organic layer, which undergoes washing and concentration steps to yield estradiol divalerate.
  2. Conversion to Estradiol 3-Valerate:
    • The estradiol divalerate is then dissolved in methanol, and sodium borohydride is added as a reducing agent. This mixture is heated (40-45 °C) for two hours before being cooled and treated with water.
    • The solid product is filtered, washed, and dried under reduced pressure, resulting in a high-purity yield of estradiol 3-valerate (greater than 99% purity) .

Technical Parameters

  • Reagents Used: Estradiol, n-valeric anhydride, pyridine, sodium borohydride, methanol.
  • Temperature Ranges: Synthesis typically occurs between 20-80 °C, with specific reactions requiring higher temperatures around 75-80 °C.
Molecular Structure Analysis

Estradiol 3-valerate has the molecular formula C23H32O3C_{23}H_{32}O_{3} and a molar mass of approximately 356.506 g/mol.

Structural Characteristics

  • Molecular Structure: The compound consists of a phenolic ring characteristic of steroid hormones, with a valerate side chain attached at the C3 position.
  • 3D Structure: The presence of the valerate group modifies the lipophilicity and solubility profile compared to unmodified estradiol.
Chemical Reactions Analysis

Estradiol 3-valerate undergoes several chemical reactions relevant to its pharmacological activity:

  1. Ester Hydrolysis: Upon administration, estradiol 3-valerate is hydrolyzed by esterases in the liver and blood to release free estradiol and valeric acid.
  2. Metabolism: The released estradiol can undergo further metabolism via cytochrome P450 enzymes into various metabolites such as estrone .

Reaction Conditions

  • Hydrolysis typically occurs under physiological conditions following administration.
Mechanism of Action

Estradiol 3-valerate acts primarily as a prodrug for estradiol:

  1. Binding to Estrogen Receptors: Once converted into free estradiol, it binds to estrogen receptors (ERα and ERβ) located in various tissues including reproductive organs, breast tissue, and bone.
  2. Physiological Effects: Activation of these receptors leads to various biological effects such as regulation of menstrual cycles, maintenance of pregnancy, and modulation of bone density.

Pharmacokinetics

  • Elimination Half-Life: After intramuscular injection, the half-life ranges from approximately 1.2 to 7.2 days depending on dosage .
  • Duration of Action: Varies with dosage; for instance, a single injection can last from several days up to weeks .
Physical and Chemical Properties Analysis

Relevant Data

  • Protein Binding: Approximately 98% protein-bound in plasma .
  • Excretion: Primarily excreted via urine (around 80%) after metabolic conversion .
Applications

Estradiol 3-valerate is widely used in clinical settings:

  1. Hormone Replacement Therapy: Effective in treating menopausal symptoms such as hot flashes and osteoporosis prevention.
  2. Transgender Hormone Therapy: Used for feminizing hormone therapy in transgender women.
  3. Contraceptive Use: Sometimes included in hormonal contraceptive formulations due to its estrogenic activity.
Chemical Structure and Biochemical Properties

Molecular Composition and Stereochemical Configuration

Estradiol 3-valerate (E3V) is a semi-synthetic steroid ester with the chemical name (17β)-estra-1,3,5(10)-triene-3,17-diol 3-pentanoate and molecular formula C₂₃H₃₂O₃ (molecular weight: 356.5 g/mol). Its structure comprises a steroidal estrane nucleus with a hydroxyl group at C17β and a valerate ester (pentanoate) at the C3 position [8] [5]. The C17β-OH group preserves the native configuration of endogenous estradiol, essential for receptor recognition, while the C3-valerate moiety introduces lipophilicity. The trans fusion of rings A/B/C/D and planar conformation of ring A optimize estrogen receptor (ER) binding [8].

Table 1: Molecular Characteristics of Estradiol 3-Valerate

PropertySpecification
Systematic Name(17β)-Estra-1,3,5(10)-triene-3,17-diol 3-pentanoate
Molecular FormulaC₂₃H₃₂O₃
CAS Registry Number21881-45-8
Key Functional GroupsC3-valerate ester, C17β-hydroxy group
Stereochemical CentersC8, C9, C13, C14, C17 (all R-configured)

Esterification Mechanisms: Valerate Group Attachment and Bioactivation

E3V synthesis involves esterification of estradiol’s phenolic C3-OH group with valeric acid (pentanoic acid) under acid-catalyzed conditions. This reaction employs protective groups for the C17-OH to ensure regioselectivity [8]. The valerate group functions as a prodrug promoter: - Oral Delivery: Resists first-pass hepatic metabolism by reducing oxidation of the phenolic C3-OH, marginally improving bioavailability versus native estradiol [3] [10]. - Parenteral Delivery: Intramuscular injection leverages the ester’s lipophilicity to form depot reservoirs in adipose tissue, enabling sustained release [1] [3].

Bioactivation occurs via enzymatic hydrolysis by esterases in blood, liver, and target tissues, cleaving valeric acid to yield active estradiol. Hydrolysis rates vary by route: - Oral: Rapid hydrolysis in gut/liver (tₘₐₓ: 4–6 hrs) [3]. - Intramuscular: Slow hydrolysis from depot sites (t₁/₂: 3.5 days) [3] [9].

Table 2: Bioactivation Pathways of Estradiol 3-Valerate

Administration RouteEsterase Hydrolysis SiteTime to Peak Estradiol
OralIntestinal mucosa, liver4–6 hours
IntramuscularBlood, adipose tissue7–14 days (dose-dependent)

Comparative Analysis of Estradiol 3-Valerate vs. 17-Valerate Isomerism

The positional isomerism between C3- and C17-valerate esters dictates pharmacological behavior:

  • Receptor Binding: E3V’s free C17β-OH group allows direct ER binding (though esterified E3V itself has <2% ER affinity vs. estradiol) [7] [9]. In contrast, estradiol 17-valerate requires hydrolysis at C17 to activate ER-binding capability.
  • Metabolic Stability: C3-valerate shields the critical phenolic OH, slowing glucuronidation/sulfation. C17-valerate esters are more susceptible to hepatic hydrolysis, shortening half-life [8].
  • Isomer-Specific Impurities: Pharmaceutical E3V may contain traces of 17-valerate isomer (EP Impurity B), requiring chromatographic monitoring [5].

Table 3: Positional Isomer Comparison

PropertyEstradiol 3-ValerateEstradiol 17-Valerate
ER Binding Affinity<2% (prodrug; requires hydrolysis)<0.1% (inert without hydrolysis)
Hydrolysis RateSlower (C3-phenolic ester stability)Faster (C17-aliphatic ester lability)
Log P (Octanol/Water)6.62~5.8
Primary UseOral/transdermal formulationsInjectable depot formulations

Solubility, Stability, and Lipophilicity in Pharmaceutical Formulations

E3V’s biophysical properties directly impact drug delivery design:

  • Solubility: Classified as "practically insoluble" in water (<0.1 mg/mL) but highly soluble in oils (e.g., 92.39 mg/mL in eugenol) and organic solvents (ethanol, acetone) [6] [3].
  • Lipophilicity: Log P of 6.62 enhances membrane permeability but complicates aqueous formulation [6].
  • Stability: Susceptible to enzymatic/chemical hydrolysis. Degradation accelerated by heat, light, and pH extremes. Solid-state stability requires protection from moisture [8].

Formulation Strategies:

  • Nanoemulsions: Lipid-based systems (e.g., eugenol/Brij®97) encapsulate E3V, improving dispersibility and transdermal flux [6].
  • Core-Shell Microneedles: Polymeric matrices (e.g., PVP/PCL) embed E3V nanoemulsions for sustained intradermal release [6].
  • Oral Tablets: Micronization enhances dissolution. Excipients like croscarmellose sodium mitigate insolubility [8].

Table 4: Physicochemical Properties and Formulation Applications

ParameterValue/CharacteristicFormulation Implication
Water Solubility<0.1 mg/mLRequires lipid carriers/surfactants
Log P6.62High skin permeability; needs enhancers for transdermal delivery
Melting Point144–145°CStable in solid oral tablets
Degradation PathwayHydrolysis (esterases/pH)Avoid aqueous suspensions; use lyophilized powders

Properties

CAS Number

21881-45-8

Product Name

Estradiol 3-Valerate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N

SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 3-Pentanoate; Estra-1,3,5(10)-trien-17β-ol 3-Valerate;

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.